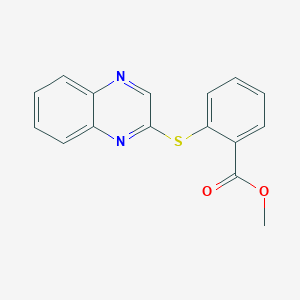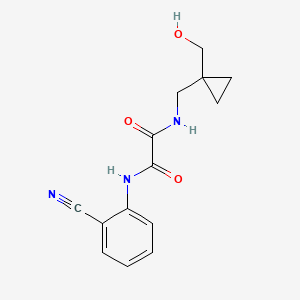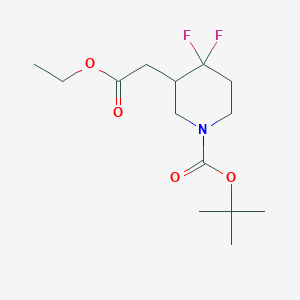![molecular formula C17H24Cl2N4O2 B2571554 N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride CAS No. 2418692-49-4](/img/structure/B2571554.png)
N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2418692-49-4 . It has a molecular weight of 387.31 .
Molecular Structure Analysis
The molecule contains a total of 38 bond(s). There are 16 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 387.31 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.科学的研究の応用
Synthesis and Chemical Properties
Synthetic Methods for Pyrazine Derivatives : Research has explored various synthetic methods for creating pyrazine derivatives. For instance, the reaction of phenylglycinamide with ethyl benzoylformate under specific conditions yielded dihydroxypyrazines, which are crucial for synthesizing pyrazine compounds with potential biological activities (Adachi & Sato, 1986). Another study detailed the synthesis of pyridine derivatives, highlighting the antimicrobial potential of these compounds, suggesting a possible avenue for pharmacological applications of related pyrazine derivatives (Patel, Agravat, & Shaikh, 2011).
Chemical Transformations and Properties : Ethyl amidinoacetates were used in synthesizing various pyrazine-2-carboxamides, showcasing the versatility of pyrazine derivatives in chemical synthesis and the potential for creating compounds with varied biological activities (Keir, Maclennan, & Wood, 1978).
Pharmacological Potential
Antimicrobial and Antitumor Activities : Some pyrazine derivatives have been studied for their antimicrobial activities. A study synthesized new pyridine derivatives and tested their antimicrobial activity, showing variable and modest effectiveness against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests that related compounds, such as N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide; dihydrochloride, could potentially exhibit similar biological properties.
Synthesis and Evaluation of Novel Compounds : The discovery and pharmacological evaluation of structurally novel compounds, such as 5-HT3 receptor antagonists, indicate the ongoing interest in synthesizing and testing pyrazine derivatives for various therapeutic applications, including antidepressant effects (Mahesh, Devadoss, Pandey, & Bhatt, 2011). This points towards the potential exploration of compounds like N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide; dihydrochloride for similar uses.
将来の方向性
While specific future directions for this compound are not mentioned in the available sources, compounds with similar structures have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride” could also have potential applications in various fields, including medicine and pharmacology.
特性
IUPAC Name |
N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.2ClH/c1-10-11(2)21-16(12(3)20-10)17(22)19-9-14(18)13-7-5-6-8-15(13)23-4;;/h5-8,14H,9,18H2,1-4H3,(H,19,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZUWJGLHFCTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)NCC(C2=CC=CC=C2OC)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2571478.png)


![4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2571484.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2571491.png)


